Product packaging for Methyl 3-phenylpent-2-enoate(Cat. No.:CAS No. 153773-38-7)

Methyl 3-phenylpent-2-enoate

Cat. No.: B14260101
CAS No.: 153773-38-7
M. Wt: 190.24 g/mol
InChI Key: ROEVDKBMXAIMTK-UHFFFAOYSA-N
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Description

Methyl 3-phenylpent-2-enoate is a versatile chemical building block of high value in organic synthesis and medicinal chemistry research. Its structure, featuring an α,β-unsaturated ester moiety linked to a phenyl group, makes it a valuable scaffold for constructing more complex molecules. Researchers primarily utilize this compound and its structural analogs as key intermediates in the development of Active Pharmaceutical Ingredients (APIs) and fine chemicals. Its synthetic utility stems from its multiple reactive sites, which allow for various chemical transformations, including hydrogenation, hydrolysis, and cyclization reactions. In pharmaceutical research, this compound serves as a precursor in projects aimed at developing novel neuroprotective and anticancer agents. Specifically, trisubstituted alkene scaffolds, like that of this compound, are investigated as modulators of Sigma receptors (SRs), which are promising targets in oncology and neuroscience. The compound's structure is also of interest in fragrance and flavor research, where such esters can contribute to aromatic profiles. Additionally, it finds application in material science for the synthesis of polymers and coatings, where its reactive sites enable the formation of cross-linked networks to enhance material properties. This product is intended for research purposes only and is not for human or veterinary or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2 B14260101 Methyl 3-phenylpent-2-enoate CAS No. 153773-38-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-phenylpent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-10(9-12(13)14-2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEVDKBMXAIMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)OC)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80710256
Record name Methyl 3-phenylpent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153773-38-7
Record name Methyl 3-phenylpent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 3 Phenylpent 2 Enoate and Analogues

Esterification Pathways for Methyl 3-phenylpent-2-enoate

The final step in the synthesis of this compound, or a related analogue, can be the esterification of the corresponding carboxylic acid, 3-phenylpent-2-enoic acid.

Acid-Catalyzed Esterification Approaches

The most direct and classical method for converting a carboxylic acid to its corresponding methyl ester is the Fischer-Speier esterification. libretexts.orgmasterorganicchemistry.com This acid-catalyzed condensation reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org

The reaction proceeds via an equilibrium, and to drive it towards the formation of the ester, an excess of the alcohol is typically used as the solvent. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol (methanol). libretexts.orgyoutube.com A tetrahedral intermediate is formed, followed by a proton transfer and the elimination of a water molecule to yield the final ester product. organic-chemistry.orgyoutube.com The removal of water as it is formed can also shift the equilibrium to favor the product. organic-chemistry.org

For the synthesis of this compound, 3-phenylpent-2-enoic acid would be refluxed with methanol and a catalytic amount of strong acid.

Table 1: Typical Conditions for Fischer Esterification

Parameter Condition Purpose
Alcohol Methanol (large excess) Acts as both reactant and solvent; drives equilibrium forward. masterorganicchemistry.com
Catalyst H₂SO₄, TsOH, HCl Protonates the carbonyl group, activating it for nucleophilic attack. masterorganicchemistry.comkhanacademy.org
Temperature Reflux Increases the reaction rate.

| Byproduct Removal | Azeotropic distillation (optional) | Removes water to shift the equilibrium towards the products. organic-chemistry.org |

Olefination Strategies for (Phenyl)pentenoate Scaffolds

Olefination reactions are powerful tools for constructing the carbon-carbon double bond of the (phenyl)pentenoate scaffold. These methods typically involve the reaction of a carbonyl compound with a phosphorus-stabilized carbanion.

Wittig and Horner-Wadsworth-Emmons (HWE) Reaction Applications

The Wittig reaction utilizes a phosphonium ylide to convert a ketone or aldehyde into an alkene. wikipedia.orglibretexts.org To synthesize this compound, one possible disconnection involves the reaction of propiophenone with a stabilized ylide derived from methyl 2-halopropanoate. Stabilized ylides, such as those containing an ester group, are known to be less reactive than non-stabilized ylides and generally lead to the formation of the (E)-alkene with high selectivity. libretexts.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgresearchgate.net This method offers several advantages, including the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the water-soluble dialkylphosphate byproduct. wikipedia.org The HWE reaction almost exclusively produces the (E)-isomer of the alkene, especially with stabilized phosphonates, due to thermodynamic control. wikipedia.orgconicet.gov.ar The synthesis of this compound via the HWE reaction would typically involve the reaction of a phosphonate ester, such as methyl 2-(dialkoxyphosphoryl)propanoate, with propiophenone in the presence of a base.

Table 2: Comparison of Wittig and HWE Reactions for this compound Synthesis

Feature Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphonium ylide (e.g., Ph₃P=C(CH₃)CO₂Me) Phosphonate carbanion (e.g., (EtO)₂P(O)CH(CH₃)CO₂Me⁻)
Carbonyl Reactant Propiophenone Propiophenone
Stereoselectivity Generally favors (E)-alkene with stabilized ylides. organic-chemistry.org Strongly favors (E)-alkene. wikipedia.org
Byproduct Triphenylphosphine oxide (Ph₃P=O) Water-soluble dialkylphosphate

| Byproduct Removal | Often requires chromatography. | Simple aqueous extraction. wikipedia.org |

Modified Olefination Procedures for Structural Diversity

To achieve greater structural and stereochemical diversity, modified olefination procedures can be employed. These methods allow for the synthesis of analogues of this compound, including the (Z)-isomer, which is not readily accessible through the standard HWE reaction.

The Still-Gennari modification of the HWE reaction is a powerful method for the synthesis of (Z)-α,β-unsaturated esters. semanticscholar.orgnih.gov This procedure utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether at low temperatures. mdpi.com These conditions kinetically favor the formation of the Z-alkene. semanticscholar.orgmdpi.com

Another important method is the Julia-Kocienski olefination , a one-pot modification of the Julia olefination. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a heteroaromatic sulfone (often a benzothiazol-2-yl or 1-phenyl-1H-tetrazol-5-yl sulfone) with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The Julia-Kocienski olefination is known for its excellent (E)-selectivity and tolerance of a wide range of functional groups, making it a valuable tool in complex molecule synthesis. organicreactions.orgmdpi.com It provides an alternative route to the (E)-isomer of phenylpentenoate scaffolds and their analogues. wikipedia.org

Table 3: Overview of Modified Olefination Procedures

Method Key Reagent Typical Product Stereochemistry Key Features
Still-Gennari Olefination Bis(2,2,2-trifluoroethyl)phosphonates (Z)-alkene mdpi.com Kinetically controlled, requires strong base and low temperature. mdpi.com

| Julia-Kocienski Olefination | Heteroaromatic sulfones (e.g., PT-sulfone) | (E)-alkene organic-chemistry.org | High (E)-selectivity, broad functional group tolerance. mdpi.com |

Transition Metal-Catalyzed Coupling Reactions for Unsaturated Esters

Transition metal-catalyzed reactions, particularly those involving palladium, offer a convergent and highly efficient approach to the synthesis of substituted alkenes like this compound.

Heck Reaction Protocols for Trisubstituted Alkene Formation

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene. nih.govnih.gov This reaction is a powerful method for forming C-C bonds and can be applied to the synthesis of trisubstituted alkenes. nih.govfrontiersin.org To synthesize this compound, a plausible strategy involves the coupling of an aryl halide, such as bromobenzene or iodobenzene, with a disubstituted alkene like methyl pent-2-enoate.

The reaction typically employs a palladium(0) catalyst, which undergoes oxidative addition with the aryl halide. The resulting arylpalladium(II) complex then coordinates to the alkene, followed by migratory insertion and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. beilstein-journals.org Recent developments have focused on creating more environmentally friendly ("green") protocols using solvents like ethanol (B145695) and employing reusable catalysts. nih.govfrontiersin.org

Table 4: Representative Conditions for the Heck Reaction

Component Example Role
Aryl Halide Bromobenzene, Iodobenzene Source of the phenyl group.
Alkene Methyl pent-2-enoate Provides the pentenoate backbone.
Catalyst Pd(OAc)₂, Pd EnCat® 40 Facilitates the C-C bond formation. nih.govbeilstein-journals.org
Ligand Phosphines (e.g., P(o-tol)₃) Stabilizes the palladium catalyst.
Base K₂CO₃, AcONa, Et₃N Neutralizes the hydrogen halide byproduct. nih.govbeilstein-journals.org

| Solvent | DMF, NMP, Ethanol | Solubilizes reactants and influences reaction rate. nih.govbeilstein-journals.org |

The boryl-Heck reaction is a related transformation that can produce trisubstituted alkenyl boronic esters from disubstituted alkenes, which can then be further functionalized. organic-chemistry.orgnih.gov

Copper-Catalyzed Hydroarylation of Alkynoates

Copper-catalyzed hydroarylation of alkynoates has emerged as a powerful and atom-economical method for the synthesis of trisubstituted alkenes, including β-aryl-α,β-unsaturated esters. This approach typically involves the syn-addition of an aryl group and a hydrogen atom across the carbon-carbon triple bond of an alkynoate. The reaction of an arylboronic acid with an alkynoate, such as methyl pent-2-ynoate, in the presence of a copper catalyst, provides a direct route to compounds like this compound.

The reaction proceeds under mild conditions and often without the need for additional ligands, making it an attractive method from both an economic and environmental perspective. orgsyn.org The stereoselectivity of the addition is a key feature, predominantly affording the (E)-isomer of the product.

Table 1: Representative Examples of Copper-Catalyzed Hydroarylation of Alkynoates

Entry Alkynoate Arylboronic Acid Product Yield (%)
1 Methyl pent-2-ynoate Phenylboronic acid Methyl (E)-3-phenylpent-2-enoate 85
2 Ethyl oct-2-ynoate 4-Methoxyphenylboronic acid Ethyl (E)-3-(4-methoxyphenyl)oct-2-enoate 92

Note: The data in this table is illustrative and based on typical yields for this type of reaction.

Nickel-Catalyzed Reductive Coupling Strategies for Carbon-Carbon Bond Formation

Nickel-catalyzed reductive coupling reactions have gained prominence for their ability to forge carbon-carbon bonds between two electrophilic partners. oaepublish.com In the context of this compound synthesis, a plausible strategy involves the reductive cross-coupling of a vinyl halide derived from a pent-2-enoate precursor with an aryl halide.

This methodology typically employs a nickel catalyst in a low oxidation state, generated in situ by a stoichiometric reductant such as manganese or zinc. A variety of ligands can be used to modulate the reactivity and selectivity of the nickel catalyst. While this approach is well-established for C(sp²)-C(sp³) and C(sp²)-C(sp²) couplings, its application to the direct coupling of vinyl and aryl halides for the synthesis of α,β-unsaturated esters is a developing area. rsc.orgnih.govchemrxiv.org

Table 2: Plausible Nickel-Catalyzed Reductive Coupling for 3-Aryl-2-enoate Synthesis

Entry Vinyl Halide Aryl Halide Reductant Ligand Product Yield (%)
1 Methyl 3-bromopent-2-enoate Iodobenzene Zn PPh₃ This compound 75
2 Ethyl 3-iodopent-2-enoate 4-Bromotoluene Mn dppe Ethyl 3-(p-tolyl)pent-2-enoate 80

Note: The data in this table is hypothetical and illustrates a potential application of this methodology.

Conjugate Addition Routes in 3-Phenylpent-2-enoate Synthesis

The conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a classical and highly effective method for carbon-carbon bond formation. In the synthesis of this compound, the 1,4-addition of an organocuprate, such as lithium diphenylcuprate, to methyl pent-2-ynoate represents a direct and efficient approach. iupac.orgresearchgate.net

This reaction, often referred to as a Michael addition, is known for its high chemoselectivity, with the nucleophilic aryl group adding to the β-carbon of the alkynoate. The resulting enolate intermediate is then protonated upon workup to yield the desired α,β-unsaturated ester. The stereochemical outcome of the addition can often be controlled to favor the formation of the (E)-isomer.

Table 3: Conjugate Addition of Organocuprates to Alkynoates

Entry Alkynoate Organocuprate Product Yield (%)
1 Methyl pent-2-ynoate (Ph)₂CuLi This compound 90
2 Ethyl but-2-ynoate (p-MeOC₆H₄)₂CuLi Ethyl 3-(4-methoxyphenyl)but-2-enoate 88

Note: The data in this table is illustrative and based on typical yields for this type of reaction.

Cascade and Multicomponent Reactions Towards this compound Frameworks

Cascade and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by combining multiple transformations in a single operation without the isolation of intermediates. acs.orgresearchgate.netnih.gov While a specific, established cascade or multicomponent reaction for the direct synthesis of this compound is not prominently reported, the principles of these strategies can be applied to design potential synthetic routes.

A hypothetical multicomponent reaction could involve the coupling of phenylacetylene, an ethylating agent, and a source of the methoxycarbonyl group in the presence of a suitable transition metal catalyst. Such a reaction would assemble the target molecule in a highly convergent manner.

Similarly, a cascade reaction could be envisioned, for instance, starting with a propargyl alcohol derivative. A sequence of reactions such as an oxidation, followed by a Wittig-type reaction and subsequent isomerization, all performed in one pot, could potentially lead to the desired α,β-unsaturated ester framework. The development of such elegant and efficient synthetic strategies remains an active area of research in organic synthesis.

Stereocontrolled Synthesis of Methyl 3 Phenylpent 2 Enoate and Its Stereoisomers

Geometric Isomerism (E/Z) Control in Synthesis

The geometry of the double bond in α,β-unsaturated esters like methyl 3-phenylpent-2-enoate significantly influences their reactivity and physical properties. Consequently, methods that selectively produce either the E or Z isomer are of great value to synthetic chemists.

Regioselective Synthesis of E- and Z-Isomers

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for the synthesis of α,β-unsaturated esters and offers a degree of control over E/Z selectivity. organic-chemistry.orgwikipedia.orguta.edu The reaction of stabilized phosphonate (B1237965) carbanions with aldehydes or ketones generally favors the formation of the thermodynamically more stable E-alkene. organic-chemistry.orgwikipedia.org For instance, the reaction of appropriate phosphonates with ketones can yield the (E)-ethyl 4-methyl-3-phenylpent-2-enoate. frontiersin.org

Conversely, the Still-Gennari modification of the HWE reaction provides a powerful tool for the selective synthesis of Z-isomers. enamine.netharvard.edu This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) and 18-crown-6. wikipedia.orgenamine.netharvard.edu These conditions facilitate the formation of the Z-alkene with high selectivity. enamine.netharvard.edu Studies have demonstrated the successful application of this protocol for the synthesis of various Z-α,β-unsaturated esters. thieme-connect.comresearchgate.net For example, the reaction of methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate with aldehydes under these conditions selectively yields the Z-isomer. enamine.net

The following table summarizes the general outcomes of these olefination reactions:

Reaction NameTypical SelectivityKey Reagents
Horner-Wadsworth-Emmons (HWE)E-selectiveStabilized phosphonate ylides
Still-Gennari OlefinationZ-selectivePhosphonates with electron-withdrawing groups, KHMDS, 18-crown-6

Mechanistic Factors Influencing E/Z Selectivity in Olefination Reactions

The stereochemical outcome of the Horner-Wadsworth-Emmons (HWE) reaction is governed by a combination of factors including the structure of the phosphonate and the carbonyl compound, the nature of the base and its counterion, and the reaction temperature. numberanalytics.comacs.org The reaction proceeds through the formation of a phosphonate carbanion which then adds to the aldehyde or ketone to form a betaine (B1666868) intermediate. numberanalytics.com This intermediate subsequently eliminates a dialkylphosphate salt to yield the alkene. wikipedia.org

Several factors have been identified that influence the E/Z selectivity:

Steric Bulk: Increasing the steric bulk of the aldehyde and the phosphonate generally leads to higher E-selectivity. wikipedia.org

Temperature: Higher reaction temperatures often favor the formation of the more thermodynamically stable E-isomer. wikipedia.org

Cation Effects: The choice of the metal cation from the base can influence the stereochemical pathway. Lithium salts, for example, tend to provide higher E-selectivity compared to sodium or potassium salts in standard HWE reactions. wikipedia.org In some cases, the use of different bases like n-BuLi versus MeMgBr can even reverse the selectivity. nih.gov

Phosphonate Substitution: In the Still-Gennari modification, the use of electron-withdrawing groups on the phosphonate is crucial for accelerating the elimination of the oxaphosphetane intermediate, leading to the kinetic Z-product. wikipedia.org

Computational studies have provided deeper insights into the reaction mechanism, suggesting that in some systems, the rate-determining step is the ring closure to form an oxaphosphetane intermediate. acs.org Solvation has also been shown to have a significant impact on the reaction pathway. acs.org

Photocatalytic E → Z Isomerization Studies

An alternative approach to accessing the thermodynamically less stable Z-isomer is through the photocatalytic isomerization of the corresponding E-isomer. researchgate.netmdpi.com This method utilizes visible light and a photocatalyst, such as fac-Ir(ppy)₃, to promote the conversion. researchgate.netmdpi.com The process is believed to occur via a triplet energy transfer mechanism. The photocatalyst, upon excitation by light, transfers its energy to the E-alkene, which then undergoes rotation around the central carbon-carbon bond before relaxing to a mixture of E and Z isomers. researchgate.net

This technique has been successfully applied to a range of α,β-unsaturated carbonyl compounds, including cinnamates. mdpi.com The selectivity of the isomerization can often be enhanced by introducing substituents on the double bond or the aromatic ring. mdpi.com This method offers a valuable pathway to Z-isomers that may be difficult to obtain through traditional olefination strategies. researchgate.net Studies have shown that this photocatalytic approach can be used to generate Z-isomers which can then undergo further reactions, such as lactonization to form coumarins. researchgate.net

Enantioselective Synthesis of Chiral Derivatives of this compound

The creation of chiral centers in the derivatives of this compound is of significant interest for the synthesis of enantiomerically pure compounds with potential biological activity.

Asymmetric Conjugate Reduction Strategies

Asymmetric conjugate reduction of the α,β-unsaturated double bond in compounds like (E)-ethyl 3-phenylpent-2-enoate is a direct method to introduce a chiral center at the β-position. researchgate.net This transformation can be achieved using chiral catalysts, leading to the formation of optically active saturated esters. researchgate.net For example, the use of a chiral phosphine-copper catalyst has been reported for the asymmetric conjugate reduction of α,β-unsaturated esters. researchgate.netfrontiersin.org The resulting chiral product, such as (3R)-3-ethyl-1-indanone, can then be used as a key intermediate in the synthesis of other complex molecules. researchgate.net

Development of Chiral Catalytic Systems for Asymmetric Transformations

The development of novel chiral catalytic systems is a major focus in asymmetric synthesis. For the enantioselective synthesis of derivatives of this compound, various catalytic approaches have been explored. Chiral rhodium catalysts have been utilized in the asymmetric synthesis of β-unsaturated amides. biosynth.com

Furthermore, chiral phase-transfer catalysts have been employed in the enantioselective synthesis of related compounds. For instance, N-benzylquinidinium bromide has been used as a catalyst in a biphasic system to achieve enantiomeric excess in the synthesis of oxindole (B195798) derivatives. google.com

The combination of different catalytic methods is also a promising strategy. For example, cooperative catalysis involving photocatalysis and enzymatic catalysis has been explored for the stereoconvergent reduction of E/Z mixtures of α,β-unsaturated esters. osti.gov In this approach, a photocatalyst facilitates the E/Z isomerization, while an enzyme selectively reduces one of the isomers to produce a chiral product with high enantiomeric excess. osti.gov

Diastereoselective Approaches in Synthesis

The synthesis of specific diastereomers of this compound and its analogs often relies on stereoselective reactions where the formation of one diastereomer is favored over another. Research has explored various methods, including catalytic hydrogenations and cross-coupling reactions, to control the geometry around the carbon-carbon double bond, leading to either (E)- or (Z)-isomers with high selectivity.

One prominent diastereoselective approach is the catalytic hydrogenation of tetrasubstituted vinyl fluorides. For instance, the hydrogenation of both isomers of ethyl-2-fluoro-3-methyl-5-phenylpent-2-enoate using a specific catalytic system resulted in excellent yields (99%) and very good enantioselectivity (91-93% ee). diva-portal.org Notably, these reactions produced a single diastereomer, demonstrating high diastereoselectivity. diva-portal.org The choice of catalyst and reaction conditions is paramount; for example, in the olefination of 4-bromobenzaldehyde, using MeMgBr as the base yielded moderate selectivity for the Z-isomer, while n-BuLi at low temperatures produced the E-isomer with high (98:2) selectivity. nih.gov

Stereoretentive cross-coupling reactions also offer a powerful tool for diastereoselective synthesis. The Suzuki-Miyaura cross-coupling of enol tosylates derived from methyl 2-butyl-3-oxooctanoate showed that a Pd(OAc)₂/SPhos/iPr₂NEt catalyst system provided the best stereoretention for both (E) and (Z) isomers. thieme-connect.com This highlights the ability to transfer a pre-existing stereochemistry from a starting material to the final product with minimal loss of isomeric purity. thieme-connect.com

Furthermore, the isomeric purity of synthesized compounds can sometimes be enhanced post-synthesis. For certain fluoro- and methyl-phosphonates, hydrolysis of the resulting esters to their corresponding crystalline acids allows for the upgrading of isomeric purity through recrystallization. nih.gov

Table 1: Research Findings on Diastereoselective Synthesis Approaches
MethodSubstrateCatalyst/ReagentKey FindingReference
Catalytic HydrogenationEthyl-2-fluoro-3-methyl-5-phenylpent-2-enoate (E/Z isomers)Not specifiedProduced a single diastereomer with 99% yield and 91-93% enantiomeric excess. diva-portal.org
Olefination4-bromobenzaldehyde and a fluoro-phosphonoacetaten-BuLiAchieved high selectivity (98:2) for the E-isomer at low temperatures. nih.gov
Suzuki-Miyaura Cross-Coupling(E)- and (Z)-enol tosylates of methyl 2-butyl-3-oxooctanoatePd(OAc)₂/SPhos/iPr₂NEtDemonstrated the best (E/Z)-stereoretention. thieme-connect.com
Isomeric Purity UpgradeMixture of ester stereoisomersHydrolysis followed by recrystallizationCrystalline acids can be purified to upgrade isomeric purity. nih.gov

Chiral Resolution Techniques for this compound Derivatives

Chiral resolution is a critical process for separating enantiomers from a racemic mixture. For derivatives of 3-phenylpent-2-enoic acid, both enzymatic and non-enzymatic methods have been investigated to achieve this separation.

One effective strategy is dynamic kinetic resolution (DKR), which combines the resolution of enantiomers with in-situ racemization of the slower-reacting enantiomer. A notable application of this is the tandem metal-enzyme DKR of 3-aryl-4-pentenoic acids. researchgate.net This protocol utilized an irreversible enzymatic esterification with ortho esters, coupled with a metal catalyst for racemization. researchgate.net The process yielded the optically pure S-enantiomer of ethyl 3-phenylpent-4-enoate with a very high isolated yield of 98%. researchgate.net The success of such enzymatic kinetic resolutions is highly dependent on the careful selection of the biocatalyst and reaction conditions. researchgate.net

Another approach involves the asymmetric conjugate reduction of an unsaturated ester. For example, (E)-ethyl 3-phenylpent-2-enoate underwent an asymmetric conjugate reduction to produce the optically active (3R)-3-ethylindan-1-one, which is a chiral building block for other complex molecules. researchgate.net

Classical resolution techniques can also be applied. The separation of stereoisomers can be achieved through the physical separation of diastereomeric salts formed with a chiral resolving agent. Additionally, as mentioned previously, for certain derivatives, the conversion of a mixture of stereoisomeric esters into their corresponding acids allows for separation and purification via recrystallization, which can be considered a form of resolution if the diastereomers crystallize differently. nih.gov The potential for chiral resolution driven by molecular recognition based on the combination of adsorbate-substrate interaction and intermolecular forces has also been noted as a possible mechanism. researchgate.net

Table 2: Research Findings on Chiral Resolution Techniques
MethodSubstrate ClassKey FeatureOutcomeReference
Dynamic Kinetic Resolution (DKR)3-aryl-4-pentenoic acidsTandem metal-enzyme process with irreversible enzymatic esterification.Optically pure S-enantiomer of ethyl 3-phenylpent-4-enoate in 98% yield. researchgate.net
Asymmetric Conjugate Reduction(E)-ethyl 3-phenylpent-2-enoateCreates a chiral center via reduction.Yielded optically active (3R)-3-ethylindan-1-one. researchgate.net
Recrystallization of AcidsMixture of stereoisomeric estersConversion to acids followed by recrystallization.Upgraded isomeric purity of the corresponding acids. nih.gov

Mechanistic Investigations of Reactions Involving Methyl 3 Phenylpent 2 Enoate

Reaction Pathway Elucidation for Synthetic Transformations

Understanding the reaction pathways for synthetic transformations of methyl 3-phenylpent-2-enoate is essential for controlling reaction outcomes. Various studies have explored these pathways, often revealing complex mechanisms.

A notable example is the thermal rearrangement of related α,β-unsaturated esters. While not directly involving this compound, a study on the isomerization of 2,2-bis(ethylthio)-3,3-dimethylpent-4-enal to 2,2-bis(ethylthio)-5-methylhex-4-enal provides valuable insights. This rearrangement follows first-order kinetics and is characterized by a significant positive entropy of activation, suggesting a complex transition state. Crossover and trapping experiments, along with the minimal effect of solvent polarity, point towards a mechanism involving free radical intermediates rather than a concerted sigmatropic shift. cdnsciencepub.com

In the context of constructing more complex molecules, phosphine-catalyzed [3+2] annulation reactions of alkynoates with methyleneindolinones have been investigated to form spirocyclopenteneoxindoles. The proposed mechanism involves the initial nucleophilic attack of the phosphine (B1218219) on the alkynoate to form a zwitterionic intermediate. This intermediate then undergoes a Michael addition with the methyleneindolinone, followed by intramolecular cyclization and subsequent proton transfer to yield the final product. acs.org The regioselectivity of this reaction is governed by steric factors in the transition state. acs.org

Furthermore, copper-catalyzed intramolecular annulation of conjugated enynones, which can be structurally related to derivatives of this compound, has been shown to proceed through a cascade mechanism to form substituted 1H-indenes. acs.org It is hypothesized that the reaction initially forms an insertion product which then rearranges to the final indene (B144670) structure via a 1,5-hydrogen shift. acs.org

These examples highlight the diverse reaction pathways available to α,β-unsaturated esters and related compounds, often involving multi-step processes with reactive intermediates.

Kinetic versus Thermodynamic Control in α,β-Unsaturated Ester Chemistry

The concepts of kinetic and thermodynamic control are fundamental in understanding the product distribution in reactions where multiple pathways are possible. wikipedia.orglibretexts.orglibretexts.org In the chemistry of α,β-unsaturated esters like this compound, these principles dictate whether the faster-forming product (kinetic control) or the more stable product (thermodynamic control) is favored. wikipedia.orglibretexts.orglibretexts.org

Key Principles:

Kinetic Control: At lower temperatures, reactions are often irreversible. The major product is the one that is formed fastest, meaning it has the lowest activation energy. libretexts.orglibretexts.org

Thermodynamic Control: At higher temperatures, the reverse reactions become significant, allowing an equilibrium to be established. The major product is the most thermodynamically stable one, which has the lowest Gibbs free energy. libretexts.orglibretexts.org

In the context of enolate chemistry, which is relevant to reactions at the α-carbon of esters, deprotonation of an unsymmetrical ketone can lead to either the kinetic or thermodynamic enolate. The kinetic enolate is formed by removing the more accessible proton, often with a sterically hindered base at low temperatures. wikipedia.orgmasterorganicchemistry.com The thermodynamic enolate is the more substituted and stable enolate, favored under conditions that allow for equilibration. wikipedia.orgmasterorganicchemistry.com

A contra-thermodynamic catalytic strategy has been described for the isomerization of α,β-unsaturated esters to their β,γ-unsaturated counterparts. nih.gov This process involves the photoenolization of the ester to a ketene (B1206846) hemiacetal, which is then enantioselectively protonated by a chiral phosphoric acid. nih.gov This method allows for the formation of the less stable β,γ-alkenyl ester, a product that would not be favored under thermodynamic control. nih.gov

The following table summarizes the conditions that typically favor kinetic versus thermodynamic products in the context of α,β-unsaturated ester chemistry.

Control TypeReaction ConditionsProduct Characteristics
Kinetic Low temperature, short reaction time, strong, sterically hindered base (e.g., LDA)Forms faster, lower activation energy, less stable. libretexts.orglibretexts.org
Thermodynamic High temperature, long reaction time, conditions allowing for equilibriumForms slower, higher activation energy, more stable. libretexts.orglibretexts.org

Role of Catalysts and Reaction Conditions in Modulating Reaction Mechanisms

Catalysts and reaction conditions play a pivotal role in directing the mechanism of a reaction, influencing its rate, selectivity, and even the nature of the products formed.

In the asymmetric aza-Michael addition of (E)-5-phenylpent-2-enoic acid, a close analog of this compound, the choice of catalyst is critical. A study demonstrated that a chiral integrated catalyst composed of a bifunctional thiourea (B124793) and an arylboronic acid can effectively catalyze this reaction. jst.go.jp The proposed mechanism involves the activation of the carboxylic acid by the catalyst through a combination of Lewis acidic and hydrogen-bonding interactions, facilitating the nucleophilic attack of the amine. jst.go.jp The enantioselectivity of the reaction was found to be highly dependent on the electronic properties of the substituents on the catalyst. jst.go.jp

The Heck reaction, a palladium-catalyzed C-C bond-forming reaction, provides another example of how catalysts and conditions are crucial. The synthesis of trisubstituted alkenes, including derivatives of this compound, has been optimized using microwave-promoted, ligand-free, and solvent-free conditions with Pd(OAc)2 as the catalyst. frontiersin.org

Furthermore, in the phosphine-catalyzed [3+2] annulation mentioned earlier, the choice of phosphine catalyst and reaction temperature significantly impacts both the yield and diastereoselectivity of the spirocyclopenteneoxindole product. acs.org For instance, decreasing the catalyst loading or the reaction temperature led to lower yields and selectivities. acs.org

Iminium catalysis is another strategy where the catalyst dictates the reaction pathway. Primary and secondary amines can act as catalysts by forming an iminium ion with an α,β-unsaturated aldehyde, which is more electrophilic than the starting aldehyde and thus more susceptible to nucleophilic attack. acs.org

The following table provides examples of how catalysts and conditions influence reactions involving α,β-unsaturated esters and related compounds.

ReactionCatalystKey Reaction ConditionsEffect on Mechanism/Outcome
Asymmetric Aza-Michael AdditionChiral thiourea-arylboronic acidCCl4, room temperature, 4 Å molecular sievesDual activation of carboxylic acid and amine, leading to high enantioselectivity. jst.go.jp
Heck ReactionPd(OAc)2Microwave, ligand-free, solvent-freePromotes efficient and green synthesis of trisubstituted alkenes. frontiersin.org
[3+2] AnnulationPBu3Toluene, room temperatureCatalyzes the formation of spirocyclopenteneoxindoles; catalyst loading and temperature affect yield and diastereoselectivity. acs.org
Iminium CatalysisPrimary/Secondary AminesAcid co-catalystForms a more electrophilic iminium ion, activating the substrate for nucleophilic attack. acs.org

Solvent Effects on Reaction Mechanism and Stereoselectivity

The solvent in which a reaction is conducted is not merely an inert medium but can actively participate in the reaction mechanism, influencing rates and stereoselectivity. rsc.org

In a study on a formal cdnsciencepub.comacs.org sigmatropic rearrangement, the lack of a significant solvent effect when comparing decane (B31447) and DMF-d7 supported a proposed free-radical mechanism over an ionic one. cdnsciencepub.com Ionic mechanisms are typically more sensitive to solvent polarity.

For stereoselective reactions, solvent effects can be particularly pronounced. rsc.org The stereochemical outcome of a reaction can sometimes be inverted by changing the solvent, a phenomenon that can be explained by the differential solvation of transition states. rsc.org The formation of distinct solute-solvent clusters can lead to different reaction pathways, and an equilibrium between these clusters can be influenced by the solvent environment. rsc.org

Computational studies on the Diels-Alder reaction of cyclopentadiene (B3395910) with various methyl α,β-unsaturated esters, including methyl acrylate, have shown that solvent polarity can enhance the endo/exo selectivity. srce.hr The calculations indicated that a more polar solvent like water favors the endo transition state over the exo, which is consistent with experimental observations of increased endo selectivity in organic solvent-aqueous mixtures. srce.hr

The following table illustrates the impact of solvents on different types of reactions.

Reaction TypeSolvent(s)Observed Effect
cdnsciencepub.comacs.org Sigmatropic RearrangementDecane vs. DMF-d7Minimal effect on reaction rate, supporting a non-ionic mechanism. cdnsciencepub.com
Diels-Alder ReactionGas Phase vs. Water/MethanolIncreased endo-selectivity in more polar solvents due to preferential stabilization of the endo transition state. srce.hr
General Stereoselective ReactionsAliphatic/Aromatic Hydrocarbons, EthersPotential for inversion of stereoselectivity due to the formation of different solute-solvent clusters. rsc.org

Transition State Analysis in Stereoselective Processes

Transition state analysis is a powerful tool for understanding the origins of stereoselectivity in chemical reactions. By examining the structures and energies of the competing transition states leading to different stereoisomers, chemists can rationalize and predict reaction outcomes.

In the phosphine-catalyzed [3+2] cycloaddition to form spirocyclopenteneoxindoles, the regiochemical outcome was explained by comparing two possible transition states. The favored transition state was the one that minimized steric hindrance between the reacting components, leading to the observed regioisomer. acs.org

For the enantioselective protonation of a photoenol generated from an α,β-unsaturated ester, the chiral phosphoric acid catalyst is believed to form a well-defined transition state with the ketene hemiacetal intermediate. nih.gov This organized transition state assembly directs the protonation to one of the two enantiotopic faces of the prochiral intermediate, thereby inducing high enantioselectivity. nih.gov

In the aza-Michael addition catalyzed by a chiral thiourea-arylboronic acid catalyst, a plausible transition state involves a ternary complex of the catalyst, the enoic acid, and the amine nucleophile. jst.go.jp The specific hydrogen bonding and Lewis acid-base interactions within this complex are thought to be responsible for the observed high levels of enantiocontrol. jst.go.jp

Computational methods, such as Density Functional Theory (DFT), are frequently employed to model transition states and calculate their relative energies. nih.gov For instance, in a nickel-catalyzed three-component cycloaddition of enoates, alkynes, and aldehydes, computational studies identified multiple feasible reaction pathways and pinpointed the rate-limiting step as the phenoxide extrusion from a nickelacycle intermediate. sci-hub.se

These analyses underscore the importance of non-covalent interactions, steric effects, and electronic complementarity in determining the stereochemical course of a reaction.

Derivatization and Chemical Transformations of Methyl 3 Phenylpent 2 Enoate

Reduction Reactions of the Ester Moiety and Alkene Double Bond

The presence of both an ester and an alkene in methyl 3-phenylpent-2-enoate allows for selective or exhaustive reduction, depending on the reagents and reaction conditions employed.

Diisobutylaluminium Hydride (DIBAL) Reductions

Diisobutylaluminium hydride (DIBAL-H) is a powerful and bulky reducing agent particularly useful for the partial reduction of esters to aldehydes. masterorganicchemistry.com Unlike more reactive hydrides such as lithium aluminum hydride (LiAlH₄), DIBAL-H can be used to selectively reduce the ester functionality of α,β-unsaturated esters like this compound to the corresponding aldehyde, often without affecting the double bond, especially when the reaction is maintained at low temperatures (e.g., -78 °C). masterorganicchemistry.comadichemistry.com The reaction proceeds through the coordination of the aluminum center to the carbonyl oxygen, which activates the ester towards hydride transfer. chemistrysteps.com The resulting tetrahedral intermediate is stable at low temperatures and, upon acidic workup, hydrolyzes to the aldehyde. masterorganicchemistry.comchemistrysteps.com

However, with an excess of DIBAL-H or at higher temperatures, both the ester and the double bond can be reduced. For instance, the use of two equivalents of DIBAL-H can lead to the formation of the corresponding allylic alcohol. adichemistry.com The chemoselectivity of DIBAL-H also allows for the reduction of the ester group in the presence of other functional groups like nitro, cyano, and halides. adichemistry.com

A combination of DIBAL-H with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), has been shown to be effective for the selective 1,2-reduction of γ-amino-α,β-unsaturated esters, a transformation that is otherwise challenging. oup.com This system provides a pathway to valuable chiral building blocks from α-amino acids. oup.com

Table 1: DIBAL-H Reduction Products of α,β-Unsaturated Esters

Starting MaterialReagentConditionsMajor Product
α,β-Unsaturated Ester1 equiv. DIBAL-H-78 °C, then H₃O⁺α,β-Unsaturated Aldehyde
α,β-Unsaturated Ester2 equiv. DIBAL-HLow TemperatureAllylic Alcohol
γ-Amino-α,β-unsaturated esterDIBAL-H, BF₃·OEt₂-γ-Amino allylic alcohol

Asymmetric Hydrogenation of α,β-Unsaturated Acids

Asymmetric hydrogenation is a powerful method for the synthesis of chiral molecules from prochiral unsaturated compounds. wiley-vch.de For α,β-unsaturated acids like 3-phenylpent-2-enoic acid, which can be derived from the hydrolysis of this compound, this reaction provides access to optically active saturated carboxylic acids. Transition metal complexes, particularly those of rhodium, are widely used as catalysts for this transformation. wiley-vch.de

The enantioselectivity of the hydrogenation is controlled by the use of chiral phosphine (B1218219) ligands. pnas.org Ligands such as TangPhos, DuanPhos, and ZhangPhos have demonstrated high efficiency in the rhodium-catalyzed asymmetric hydrogenation of various α,β-unsaturated substrates. wiley-vch.de For example, the Rh/DuanPhos complex has been successfully used for the asymmetric hydrogenation of acyclic tetrasubstituted α,β‐unsaturated amides, yielding chiral β‐amino amides with high enantioselectivities. researchgate.net The mechanism often involves the coordination of the substrate to the chiral metal complex, followed by the stereoselective addition of hydrogen. pnas.org Non-covalent interactions, such as hydrogen bonding between the substrate and the ligand, can play a crucial role in achieving high enantioselectivity. rsc.orgacs.org

Nickel-catalyzed asymmetric hydrogenation has also emerged as an effective method for β,β-disubstituted acrylic acids, providing the corresponding saturated acids in high yields and enantioselectivities under base-free conditions. rsc.org

Table 2: Catalysts for Asymmetric Hydrogenation of α,β-Unsaturated Acids

Catalyst SystemSubstrate TypeKey Features
Rh/Chiral Bisphosphineα,β-Unsaturated Amides/EstersHigh enantioselectivity, broad substrate scope. acs.org
Rh/DuanPhosTetrasubstituted α,β-Unsaturated AmidesExcellent yields and high enantioselectivities. researchgate.net
Ni/Chiral Ligandβ,β-Disubstituted Acrylic AcidsHigh yields and enantioselectivities, base-free conditions. rsc.org

Epoxidation Reactions and Diastereoselectivity

The epoxidation of the carbon-carbon double bond in this compound leads to the formation of a glycidic ester, a versatile synthetic intermediate. The stereochemical outcome of this reaction is of significant interest.

The epoxidation of α,β-unsaturated esters is often accomplished using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. sciforum.net The reaction is typically stereospecific, with the stereochemistry of the alkene being retained in the epoxide product. sciforum.net For electron-deficient olefins like α,β-unsaturated esters, nucleophilic epoxidation can be an effective strategy. researchgate.netresearchgate.net For instance, the m-chloroperoxybenzoate anion, generated from m-CPBA and a base, can efficiently epoxidize deactivated olefins. researchgate.net

In cases where a chiral center is present in the molecule, such as in γ-hydroxy-α,β-unsaturated esters, the diastereoselectivity of the epoxidation becomes a key consideration. The stereoselectivity is highly dependent on the substitution pattern of the double bond. acs.org For example, high syn stereoselectivity has been observed in the epoxidation of α-methyl-substituted γ-hydroxy-α,β-unsaturated esters. acs.org The reaction of enantioenriched α-selenyl aldehydes with ester enolates, followed by oxidation and cyclization, can lead to γ-hydroxy-(E)-α,β-unsaturated esters with high enantiomeric excess. nih.gov The subsequent epoxidation of these compounds often proceeds with high diastereoselectivity. nih.gov

Table 3: Epoxidation of α,β-Unsaturated Esters

ReagentSubstrate TypeKey Features
m-CPBAα,β-Unsaturated EstersCommon, stereospecific epoxidation. sciforum.net
m-CPBA/BaseElectron-deficient OlefinsNucleophilic epoxidation. researchgate.net
Lithium tert-butylperoxideγ-Hydroxy-α,β-unsaturated estersDiastereoselective epoxidation, influenced by substituents. acs.org

Cyclization Reactions and Annulation Strategies

The functional groups present in this compound and its derivatives can be exploited in cyclization reactions to construct various ring systems.

Lactonization Pathways from Unsaturated Esters

Lactones are cyclic esters that can be formed through the intramolecular cyclization of hydroxy carboxylic acids or their ester derivatives. Unsaturated esters like this compound can be converted into precursors for lactonization. For instance, reduction of the ester to an alcohol followed by oxidation can lead to a γ- or δ-hydroxy acid, which can then undergo lactonization.

The conversion of unsaturated acids to γ-lactones can be catalyzed by solid acid catalysts like Amberlyst-15. researchgate.net This process often involves an initial isomerization of the double bond to a position that facilitates intramolecular cyclization. researchgate.net Photoredox catalysis provides a modern approach to the synthesis of alkyl-substituted lactones from unsaturated carboxylic acids. nih.govacs.org

A copper-catalyzed cascade reaction involving the conjugate reduction of an α,β-unsaturated ester followed by an aldol (B89426) reaction with a keto ester and subsequent lactonization provides a facile route to γ- and δ-lactones under mild conditions. beilstein-journals.org

Reductive Aldol Cyclizations with α,β-Unsaturated Esters

Reductive aldol cyclizations are powerful transformations that combine a conjugate reduction with an intramolecular aldol reaction in a single step. For α,β-unsaturated esters, this can be achieved using various catalytic systems.

Titanocene-catalyzed reductive cyclizations of enone-aldehydes mediated by silanes have been reported. nih.gov More recently, copper hydride-catalyzed reductive aldol cyclizations of keto-enethioates have been developed, offering β-hydroxythioesters with good yields and enantioselectivities. rsc.orgpolyu.edu.hk These reactions demonstrate that the reactivity and selectivity can be significantly different for enethioates compared to their enoate counterparts. polyu.edu.hk

Rhodium complexes have also been employed to catalyze the reductive aldol cyclization of enone-aldehydes under hydrogenation conditions, leading to five- and six-membered ring products with high diastereoselectivity. nih.gov The mechanism often involves the formation of a metal enolate intermediate which then undergoes the intramolecular aldol addition. nih.gov

Functionalization of the Phenyl Ring and Alkyl Chain

The modification of the phenyl ring and the alkyl portion of this compound and its analogs allows for the synthesis of complex molecules with tailored properties. Methods such as cross-coupling reactions and remote C-H functionalization have been successfully employed.

Cross-coupling reactions, for instance, have been utilized to introduce substituents onto the phenyl ring. In a study on stereoretentive cross-coupling reactions, derivatives of methyl 2-butyl-3-phenyloct-2-enoate were synthesized. thieme-connect.com By coupling with different Grignard reagents, functional groups were introduced at the para-position of the phenyl ring, demonstrating a method applicable to similar structures like this compound. thieme-connect.com

Furthermore, the alkyl chain can be functionalized through advanced catalytic processes. Nickel-hydride catalyzed reactions have enabled the remote hydroarylamination of olefins, providing a direct method to install an arylamino group into an alkyl chain. lookchem.comlookchem.com This strategy represents a powerful tool for the remote activation of sp³ C–H bonds. lookchem.com Research has also demonstrated the synthesis of related compounds like (E)-ethyl 2,4-dimethyl-5-phenylpent-2-enoate, indicating that the alkyl backbone can be modified through olefination, reduction, and oxidation sequences. rsc.org

The table below summarizes selected examples of functionalization reactions on the core structure of phenylpent-2-enoates.

Starting Material Reagent(s) Reaction Type Product Reference
Methyl (Z)-2-butyl-3-iodooct-2-enoate4-Methylphenylmagnesium bromide, NiCl₂(dppp)Kumada–Tamao–Corriu Cross-CouplingMethyl (Z)-2-Butyl-3-(4-methylphenyl)oct-2-enoate thieme-connect.com
Methyl (E)-2-butyl-3-iodooct-2-enoate4-Chlorophenylmagnesium bromide, NiCl₂(dppp)Kumada–Tamao–Corriu Cross-CouplingMethyl (E)-2-Butyl-3-(4-chlorophenyl)oct-2-enoate thieme-connect.com
2-Methyl-3-phenylpropanal1. Triethyl phosphonoacetate, NaH2. DIBAL-H3. DMPOlefination, Reduction, Oxidation(E)-ethyl 2,4-dimethyl-5-phenylpent-2-enoate rsc.org
Distal/Proximal OlefinsNitroarenes, NiH-catalystRemote HydroarylaminationDistal Arylamine Product lookchem.com

Hydrolysis of the Ester Group to Corresponding Carboxylic Acids

The conversion of this compound to its corresponding carboxylic acid, 3-phenylpent-2-enoic acid, is a fundamental transformation. This hydrolysis is typically achieved under basic or acidic conditions, or through enzymatic methods.

Base-catalyzed hydrolysis, or saponification, is a common method. It involves treating the ester with a base like sodium hydroxide (B78521) or lithium hydroxide in a solvent mixture, such as ethanol (B145695) and water, followed by acidification to yield the carboxylic acid. nih.govscirp.org For example, the hydrolysis of various β,β-disubstituted acrylic acid esters has been performed using LiOH in aqueous ethanol or isopropanol, often resulting in high yields of the crystalline carboxylic acid product upon acidification. nih.gov One-pot procedures have been developed where Wittig reactions to form cinnamate (B1238496) esters are immediately followed by in-situ hydrolysis in aqueous sodium hydroxide, directly yielding the cinnamic acid derivatives. scirp.orgscirp.org

Enzymatic hydrolysis offers a milder alternative, often providing high selectivity. Porcine liver esterase (PLE) has been used in the hydrolysis of related α-hydroxy diesters to selectively cleave one ester group, yielding an α-hydroxy half-ester. acs.org This approach highlights the potential for chemoenzymatic strategies to access chiral carboxylic acids from prochiral esters.

The resulting 3-phenylpent-2-enoic acid is a stable, crystalline solid. The (E)-isomer is reported to have a melting point of 97-102 °C. sigmaaldrich.comrsc.org This carboxylic acid serves as a valuable intermediate in organic synthesis. lookchem.com

The table below details examples of hydrolysis reactions to produce 3-phenylpent-2-enoic acid and its analogs.

Starting Ester Reagent(s)/Catalyst Conditions Product Reference
Ethyl (E)-2-fluoro-4-methyl-3-phenylpent-2-enoateLiOH, EtOH/waterSaponification, then acidification(E)-2-Fluoro-4-methyl-3-phenylpent-2-enoic acid nih.gov
Various Cinnamate Estersaq. NaOHIn-situ hydrolysis post-Wittig reactionCorresponding Cinnamic Acids scirp.orgscirp.org
Dimethyl 2-((E)-3-phenylallyl)malonate (post-rearrangement)Porcine Liver Esterase (PLE), Tris bufferEnzymatic Hydrolysis2-Hydroxy-2-(methoxycarbonyl)-3-phenylpent-4-enoic acid acs.org

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentthieme-connect.comrsc.orgrsc.orgbenchchem.comcaltech.edu

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering deep insights into the connectivity and spatial arrangement of atoms. For Methyl 3-phenylpent-2-enoate, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are critical for an unambiguous assignment of its structure. caltech.edu

¹H NMR Spectroscopy for Proton Environment Analysisrsc.orgrsc.org

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals for the methyl ester protons, the vinylic proton, the ethyl group protons, and the protons of the phenyl ring.

While specific data for the methyl ester is not detailed in the provided sources, analysis of the closely related (E)-3-phenylpent-2-enoic acid reveals characteristic chemical shifts. rsc.org For the acid, the vinylic proton appears as a singlet at 6.05 ppm, the ethyl group shows a quartet at 3.13 ppm and a triplet at 1.09 ppm, and the phenyl protons resonate in the 7.38-7.48 ppm range. rsc.org For this compound, the methyl ester protons would typically appear as a sharp singlet around 3.7 ppm. rsc.org

Table 1: Representative ¹H NMR Data for (E)-3-phenylpent-2-enoic acid in CDCl₃ rsc.org

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl-H 7.48-7.38 multiplet -
Vinylic-H 6.05 singlet -
-CH₂- 3.13 quartet 7.5

Data obtained from a 600 MHz spectrometer. rsc.org

¹³C NMR Spectroscopy for Carbon Skeleton Characterizationthieme-connect.comrsc.org

¹³C NMR spectroscopy maps the carbon framework of a molecule. The spectrum for this compound will display signals for the carbonyl carbon of the ester, the olefinic carbons, the carbons of the phenyl ring, and the aliphatic carbons of the ethyl and methyl groups.

Data for the analogous (Z)-3-phenylpent-2-enoic acid shows the carbonyl carbon at 171.5 ppm, the olefinic carbons around 163.8 ppm and 115.6 ppm, and the phenyl carbons between 127.1 and 139.9 ppm. rsc.org The ethyl group carbons appear at 33.9 ppm (-CH₂) and 12.2 ppm (-CH₃). rsc.org For the methyl ester, the methoxy (B1213986) carbon would be expected near 51 ppm. thieme-connect.com

Table 2: Representative ¹³C NMR Data for (Z)-3-phenylpent-2-enoic acid in CDCl₃ rsc.org

Carbon Atom Chemical Shift (δ, ppm)
C=O 171.5
C=CH 163.8
Ph-C (quaternary) 139.9
Ph-CH 128.0, 127.9, 127.1
=CH 115.6
-CH₂- 33.9

Data obtained from a 100 MHz spectrometer. rsc.org

Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation

While specific two-dimensional (2D) NMR studies for this compound were not found in the provided search results, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are standard for confirming structural assignments.

COSY experiments would be used to establish the proton-proton coupling networks, for instance, confirming the connectivity between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group.

HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connection between the vinylic proton and the phenyl ring, as well as the connectivity across the ester group.

In-Situ NMR for Real-Time Reaction Monitoring and Mechanistic Insights

In-situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time directly within the NMR tube. This method allows for the observation of reactants being consumed, the appearance and disappearance of reaction intermediates, and the formation of products over time. Although no specific studies utilizing in-situ NMR for this compound were identified, this technique could be applied to investigate its synthesis, such as in a Horner-Wadsworth-Emmons reaction, providing valuable mechanistic data and insights into reaction kinetics and stereoselectivity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisthieme-connect.comrsc.orgmetabolomics.se

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₁₂H₁₄O₂. chemspider.com

Electron Ionization Mass Spectrometry (EI-MS)metabolomics.senih.govnist.gov

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. nist.gov The resulting mass spectrum serves as a molecular fingerprint.

For 3-phenylpropenoate derivatives, fragmentation often involves the ester group and the substituent on the phenyl ring. metabolomics.senih.gov A common fragmentation pathway for substituted cinnamic esters under EI-MS involves the formation of a benzopyrylium intermediate. metabolomics.se For this compound, expected fragmentation could include the loss of the methoxy radical (·OCH₃) from the molecular ion, or cleavage resulting in ions corresponding to the phenylpentenyl moiety or the methyl carboxylate portion of the molecule.

Table 3: List of Compounds Mentioned

Compound Name
This compound
(E)-3-phenylpent-2-enoic acid
(Z)-3-phenylpent-2-enoic acid

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight and obtain structural information of moderately polar molecules like esters. In research, high-resolution mass spectrometry (HRMS) with ESI is frequently employed to confirm the elemental composition of a synthesized compound by measuring its exact mass.

For α,β-unsaturated esters, ESI-MS is typically run in positive ion mode, where the molecule is protonated to form the [M+H]⁺ adduct or forms adducts with other cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. The high-resolution analysis of these ions provides a measured mass that can be compared against the calculated exact mass with a high degree of accuracy (typically within 5 ppm).

While specific ESI-MS data for this compound is not widely published, the analysis of structurally similar compounds demonstrates the utility of the technique. For instance, HRMS (ESI Positive) has been used to confirm the identity of related intermediates in organic synthesis.

Table 1: Representative High-Resolution ESI-MS Data for Compounds Structurally Related to this compound
CompoundIon FormulaCalculated Mass [M]⁺Found Mass [M]⁺Reference
(E)-4-methyl-5-phenylpent-2-enalC₁₂H₁₄O174.1039174.1038 nih.gov
(E)-4-methyl-5-phenylpent-2-enolC₁₂H₁₆O176.1196176.1195 nih.gov
(Z)-2,4-dimethyl-5-phenylpent-2-enalC₁₃H₁₆O188.1196188.1195 nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for the analysis of volatile compounds like this compound. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to separate the compound from a mixture and provide its mass spectrum. The mass spectrum displays the molecular ion peak and a series of fragment ion peaks, which form a unique fingerprint that aids in structural elucidation.

In a typical GC-MS analysis, the retention time (t_R) provides a characteristic identifier for the compound under specific chromatographic conditions, while the mass spectrum reveals its fragmentation pattern under electron impact (EI) ionization. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) and rearrangements like the McLafferty rearrangement.

Detailed experimental parameters from the analysis of a related α,β-unsaturated amino ester illustrate a standard methodology.

Table 2: Representative GC-MS Analysis Parameters for a Related Unsaturated Ester
ParameterValue/Description
InstrumentAgilent Technologies 7890A GC-system with an Agilent 5975C VL MSD
Ionization ModeElectron Ionization (EI)
ColumnHP-5MS (0.25 mm × 30 m, Film: 0.25 µm)
Temperature ProgramInitial temp 50 °C, hold for 3 min, ramp at 40 °C/min to 290 °C, hold for 4 min
Analyte Example(Z)-Methyl 3-(phenylamino)but-2-enoate
Retention Time (t_R)11.2 min
orgsyn.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of compounds that are not sufficiently volatile for GC-MS. For this compound, LC-MS, often coupled with a high-resolution mass spectrometer like an Orbitrap, can be used for identification and quantification. The compound is first separated on a reverse-phase column, and the eluent is introduced into the mass spectrometer, typically using ESI.

This technique is particularly useful for analyzing reaction mixtures and for metabolic profiling. The LC retention time and the high-resolution mass data from the MS provide two independent points of confirmation for the compound's identity. MS/MS (or MS²) experiments can be performed, where the precursor ion (e.g., [M+H]⁺) is isolated and fragmented to provide further structural details.

The analysis of the closely related homolog, Methyl 3-phenylprop-2-enoate, provides a clear example of the data obtained from an LC-MS/MS experiment.

Table 3: LC-MS/MS Parameters for the Analysis of Methyl 3-phenylprop-2-enoate
ParameterValue/Description
InstrumentOrbitrap Classic, Thermo Scientific (LC-ESI-ITFT)
ColumnXBridge C18, 3.5 µm, 2.1x150mm (Waters)
IonizationESI, Positive Mode
Precursor Ion (m/z)163.0754 [M+H]⁺
MS LevelMS2
FragmentationCollision-Induced Dissociation (CID) at 35 eV
Retention Time (t_R)20.119 min
nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are cornerstone techniques for identifying the functional groups present in a molecule. Both methods probe the vibrational modes of a molecule, providing a characteristic "fingerprint." For this compound, IR spectroscopy is particularly effective at identifying the key structural features.

The most prominent absorption bands include the stretching vibration of the conjugated ester carbonyl group (C=O), the stretching of the carbon-carbon double bond (C=C) of the enoate system, and the stretches associated with the C-O bonds of the ester. The aromatic phenyl group also gives rise to characteristic peaks.

Table 4: Characteristic Infrared (IR) Absorption Bands for α,β-Unsaturated Esters Related to this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference Compound(s)
~1720-1728C=O StretchConjugated EsterMethyl (Z)-3-(2-methoxyphenyl)hex-2-enoate rsc.org, Ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate
~1630-1655C=C StretchAlkene(E)-4-methyl-5-phenylpent-2-enal nih.gov, Ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate
~1200-1250C-O StretchEsterMethyl (E)-3-(p-tolyl)but-2-enoate rsc.org
~3030C-H StretchAromatic/VinylicMethyl (Z)-3-(p-tolyl)but-2-enoate rsc.org
~700-750C-H Bend (out-of-plane)Monosubstituted Benzene(E)-4-methyl-5-phenylpent-2-enal nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Ratio Determination

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for separating its (E) and (Z) isomers. The choice of a stationary phase (column) and mobile phase is critical for achieving good separation. For purity analysis, reverse-phase columns (like C18) are common, while for separating stereoisomers, chiral stationary phases are required.

The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the conjugated system of the molecule absorbs strongly (e.g., 254 nm). The retention time is a key parameter for identification, and the peak area is proportional to the concentration, allowing for quantitative purity assessment and isomer ratio calculation. Research on the closely related ethyl ester provides a robust example of HPLC method development.

Table 5: Representative HPLC Conditions for Analysis of Related Phenylpentenoates
ParameterDescriptionAnalyte Example
InstrumentAgilent 1260 series or similar
Column (Isomer Separation)Chiral Stationary Phase, e.g., CHIRALCEL® OD-H
Column (Purity/General)Reverse Phase, e.g., C18
Mobile PhaseHexane/Isopropanol mixtures (e.g., 99:1, 98:2) are common for chiral separations. beilstein-journals.org Acetonitrile/Water gradients are used for reverse-phase.
Flow RateTypically 0.5 - 1.0 mL/min beilstein-journals.orgwiley-vch.de
DetectorUV, at 220 nm or 254 nm beilstein-journals.orgwiley-vch.de
Retention Time (t_R)28.3 min for Ethyl (E)-3-phenylpent-2-enoate (Method 4) nih.gov
beilstein-journals.orgwiley-vch.denih.gov

High-Resolution Photoemission Spectroscopy (HRPES) for Surface Interactions in Heterogeneous Catalysis

High-Resolution Photoemission Spectroscopy (HRPES), a synchrotron-based technique, is exceptionally sensitive to the chemical environment of atoms within a molecule and is used to study adsorbate-surface interactions. In the context of heterogeneous catalysis, HRPES can reveal how a molecule like this compound bonds to a metal catalyst surface.

A study on the closely related molecule, (E)-2-methyl-5-phenylpent-2-enoic acid, on a palladium Pd(111) surface provides significant insight. nih.gov By analyzing the core-level spectra of the constituent elements (e.g., C 1s and O 1s), researchers can deduce the adsorption geometry. For the carboxylic acid analog, HRPES data, supported by DFT calculations, indicated that the molecule adsorbs onto the palladium surface through a bidentate configuration involving both oxygen atoms of the carboxylate group. nih.gov This type of analysis helps in understanding the initial steps of catalytic reactions like asymmetric hydrogenation. nih.gov The interaction of the phenyl ring and the C=C double bond with the surface can also be inferred from shifts in the C 1s spectrum. nih.gov

Scanning Tunneling Microscopy (STM) for Adsorption Configuration and Spatial Distribution on Surfaces

Scanning Tunneling Microscopy (STM) is a powerful surface science technique that allows for the direct visualization of individual molecules adsorbed on a conductive surface. It provides real-space images of the molecular arrangement and adsorption sites with atomic resolution.

In a landmark study investigating the interaction of (E)-2-methyl-5-phenylpent-2-enoic acid with a Pd(111) catalyst surface, STM was used to observe the spatial distribution and adsorption configuration of the molecules. nih.gov The research revealed how these molecules self-assemble on the surface and how their orientation is influenced by interactions with the underlying metal atoms. nih.gov Such studies are critical for understanding how the structure of an adsorbed reactant layer can influence the outcome of a heterogeneous catalytic reaction. By imaging the surface under ultra-high vacuum (UHV) conditions, STM provides a foundational understanding of the molecule-catalyst interactions before the introduction of other reactants like hydrogen. nih.gov

Computational and Theoretical Chemistry Applications

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetic Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the electronic structure of molecules. For Methyl 3-phenylpent-2-enoate, DFT calculations are employed to predict its most stable three-dimensional geometry (structural optimization) and to analyze its energetic properties.

Detailed research findings show that geometry optimizations are typically performed using functionals like B3LYP combined with basis sets such as 6-311+G(d) or 6-31G(d,p). rsc.orgresearchgate.net These calculations help determine bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation. For unsaturated esters like this compound, this is crucial for understanding the planarity of the conjugated system and the orientation of the phenyl and methyl groups.

Energetic analysis provides data on the stability of different isomers (e.g., E vs. Z isomers). DFT can calculate the total electronic energy of each stereoisomer, allowing for the prediction of their relative abundance at equilibrium. Furthermore, calculations of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are essential. The energies of these orbitals and the HOMO-LUMO gap are key indicators of the molecule's kinetic stability and reactivity. researchgate.net For instance, a smaller energy gap suggests higher reactivity. researchgate.net In studies of related compounds, DFT has also been used to calculate adsorption energies on catalyst surfaces, such as the interaction of (E)-2-methyl-5-phenylpent-2-enoic acid with palladium, revealing the stability of surface-adsorbed complexes. rsc.org

Table 1: DFT Parameters for Analysis of this compound and Analogs
ParameterTypical Functional/Basis SetApplicationReference
Geometry OptimizationB3LYP/6-311+G(d)Predicting stable 3D structure and isomer energies. rsc.org
Vibrational FrequenciesB3LYP/6-31G(d,p)Confirming optimized structures as true minima and predicting IR spectra. researchgate.net
Adsorption EnergyDFT (Gas-Phase)Calculating the stability of the molecule on a catalyst surface. rsc.org
Frontier Orbitals (HOMO/LUMO)B3LYP/6-311++G(d,p)Assessing kinetic stability and reactivity patterns. researchgate.net

Molecular Modeling and Docking Studies for Understanding Stereoselectivity

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule when bound to another. These methods are particularly valuable for understanding how stereoselectivity is achieved in reactions, for example, by examining the interaction of a substrate with a chiral catalyst or a biological receptor.

In a relevant study, derivatives of this compound were investigated as inhibitors of GABA transporters. nih.govacs.org Molecular docking was used to place the cis and trans isomers of these compounds into a three-dimensional model of the GABA transporter type 1. nih.gov The results explained the experimentally observed stereoselectivity, where only the cis isomers showed significant inhibitory effects. nih.govacs.org The docking analysis revealed that the cis configuration allowed for a more favorable binding orientation within the active site, maximizing key interactions, while the trans isomer could not be accommodated as effectively. nih.gov

Similarly, computational modeling can be applied to understand the enantio- and diastereoselectivity in the synthesis of this compound. This involves modeling the transition states of the reaction in the presence of a chiral catalyst. By calculating the energies of the different transition state structures leading to different stereoisomers, chemists can predict which isomer will be the major product. These models often highlight specific non-covalent interactions, such as hydrogen bonds or steric repulsion, that are responsible for the selective stabilization of one pathway over another. harvard.edu

Quantum Chemical Calculations for Detailed Reaction Mechanism Insights

Quantum chemical calculations, including DFT, provide profound insights into the step-by-step mechanisms of chemical reactions. These calculations can map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them.

For reactions involving α,β-unsaturated esters like this compound, computational studies can elucidate complex pathways. For instance, DFT calculations have been used to investigate the mechanism of copper-catalyzed reactions of analogous compounds. scispace.com These studies can determine whether a reaction proceeds through a concerted or a stepwise mechanism. In a study on the halolactonization of related alkenoic acids, ab initio metadynamics simulations were used to trace the full reaction trajectory, revealing a preference for a concerted mechanism under certain conditions and identifying key noncovalent interactions that direct the stereochemical outcome. vub.be

Furthermore, quantum chemical calculations can clarify the role of catalysts and reagents. Studies on related systems have shown how a silylium (B1239981) ion, generated from a catalyst, is essential for cleaving a C-F bond in a reactant molecule, a finding supported by theoretical calculations. osaka-u.ac.jp For the isomerization of similar alkenes, computational studies have evaluated the conventional three-step mechanism involving an iodo intermediate, finding that the stability of this intermediate varies significantly depending on the alkene's structure. uregina.ca

Application of Green Chemistry Principles through Computational Metrics

Computational chemistry aids in the implementation of green chemistry principles by allowing for the prediction of reaction outcomes and the evaluation of environmental impact without performing the actual experiment. This reduces waste and avoids the use of hazardous materials.

One key area of application is in catalysis. By modeling reaction mechanisms, computational chemistry can help design more efficient and selective catalysts, which reduces energy consumption and the formation of unwanted byproducts. For example, developing a green Heck reaction protocol for the synthesis of trisubstituted alkenes, a class of compounds that includes derivatives of this compound, benefits from understanding the catalytic cycle at a molecular level. frontiersin.org

Computational tools can also be used to calculate "green" metrics. Properties like atom economy can be planned, and potential environmental hazards of reactants, solvents, and products can be predicted using Quantitative Structure-Activity Relationship (QSAR) models. While direct computational studies on the "greenness" of this compound synthesis are not widely reported, the methodologies are well-established. For example, DFT calculations can predict reaction energies and activation barriers, helping to identify pathways that require less energy. This pre-screening of reaction conditions minimizes the number of real-world experiments needed, aligning with the green chemistry goal of waste prevention.

Predictive Modeling of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry enables the predictive modeling of how a molecule like this compound will behave in a chemical reaction. This includes predicting its general reactivity, where on the molecule a reaction will occur (regioselectivity), and the 3D arrangement of the atoms in the product (stereoselectivity).

The reactivity of this compound is governed by its electronic structure. The conjugated system includes the phenyl ring, the C=C double bond, and the ester group, creating multiple potential sites for nucleophilic or electrophilic attack. Molecular Electron Density Theory (MEDT) is a powerful framework for this analysis. rsc.org By calculating global reactivity indices (e.g., electrophilicity and nucleophilicity), one can predict how the molecule will behave in, for example, a cycloaddition reaction. rsc.org

Modeling of transition states is the key to predicting selectivity. For a reaction with multiple possible outcomes, the product that is formed via the lowest energy transition state will be the dominant one. Computational studies on cycloaddition reactions, for instance, have successfully predicted both the regioselectivity (ortho vs. meta) and stereoselectivity (endo vs. exo) by comparing the activation energies of the four possible reaction pathways. rsc.org This type of analysis can be directly applied to reactions involving this compound to predict the outcomes of reactions such as Michael additions, epoxidations, or hydrogenations.

Table 2: Predictive Modeling Applications
Selectivity TypeComputational MethodKey InsightReference
ReactivityMEDT (Global Reactivity Indices)Classifies molecule as electrophile or nucleophile to predict reaction partners. rsc.org
RegioselectivityDFT (Transition State Analysis)Compares activation energies of different pathways (e.g., ortho vs. meta). rsc.org
StereoselectivityDFT (Transition State Analysis) / Molecular DockingIdentifies the lowest energy transition state or most stable binding pose. nih.govrsc.org

Role of Methyl 3 Phenylpent 2 Enoate in Advanced Organic Synthesis

Precursor in the Synthesis of Chiral Heterocyclic Compounds

The structural framework of α,β-unsaturated esters like methyl 3-phenylpent-2-enoate is highly conducive to the synthesis of heterocyclic compounds. The electrophilic nature of the β-carbon and the potential for various cycloaddition reactions make these molecules valuable precursors for creating ring systems containing heteroatoms.

A significant application involves the use of (E)-ethyl 3-phenylpent-2-enoate, an ethyl ester analogue, in the synthesis of chiral 4-alkyl-1,2,3,4-tetrahydroquinolines. researchgate.net Tetrahydroquinolines are a class of nitrogen-containing heterocyclic compounds that are prominent scaffolds in many biologically active molecules and pharmaceuticals. researchgate.net The synthesis begins with an asymmetric conjugate reduction of the α,β-unsaturated ester to produce an optically active indanone. researchgate.net This chiral indanone is then converted through a modified Beckmann rearrangement, promoted by an organoaluminum compound, to yield the target (4R)-4-Ethyl-1,2,3,4-tetrahydroquinoline. researchgate.net

Furthermore, the general class of α,β-unsaturated esters is widely used in various cycloaddition and tandem reactions to generate a diverse array of chiral heterocycles. researchgate.net For instance, they can participate as dienophiles in Diels-Alder reactions to form six-membered rings or undergo conjugate addition followed by intramolecular cyclization to yield heterocycles like γ-lactams. pnas.org N-heterocyclic carbene (NHC) catalysis can activate α,β-unsaturated aldehydes and esters for enantioselective reactions, leading to valuable heterocyclic products. pnas.orgpkusz.edu.cn

Table 1: Synthesis of Chiral Heterocycles from α,β-Unsaturated Ester Derivatives

Starting Material Reaction Type Product Class Significance Reference
(E)-Ethyl 3-phenylpent-2-enoate Asymmetric Conjugate Reduction / Beckmann Rearrangement Chiral 4-alkyl-1,2,3,4-tetrahydroquinolines Important precursors for bioactive compounds and pharmaceuticals. researchgate.net
General α,β-Unsaturated Esters Enantioselective Hetero-Diels-Alder Reaction Dihydropyranones and other heterocycles Synthetically valuable products with high stereoselectivity. pnas.org

Intermediate in the Construction of Complex Natural Products and their Analogues

The α,β-unsaturated ester motif is a common structural feature in numerous natural products and serves as a critical intermediate in their total synthesis. rsc.orgresearchgate.net These compounds provide a strategic entry point for introducing stereocenters and elaborating carbon skeletons to achieve the complex architectures of natural products.

While a direct total synthesis of a natural product using this compound is not prominently documented, closely related α-tertiary β,γ-alkenyl esters are key precursors for complex molecules. acs.org For example, this structural motif is found in natural products like elenic acid and penivaride B. acs.org Methodologies developed for the synthesis of α-branched β,γ-alkenyl esters from α,β-unsaturated esters have been applied in the formal total synthesis of a marine γ-butyrolactone-type natural product. acs.org This highlights the utility of this class of compounds in accessing biorelevant molecules. acs.org

The synthesis of key intermediates for the boll weevil sex pheromone has been accomplished using methods developed for creating α,β-unsaturated esters, demonstrating their applicability in synthesizing bioactive compounds from the natural world. oup.com

Building Block for Diverse Pharmaceutical Intermediates and Scaffolds

This compound and its analogues are valuable building blocks in medicinal and pharmaceutical chemistry. frontiersin.org Their structure allows them to be converted into key intermediates and scaffolds that form the core of potential drug candidates. lookchem.com

As previously mentioned, an important application is the synthesis of chiral 4-alkyl-1,2,3,4-tetrahydroquinolines from (E)-ethyl 3-phenylpent-2-enoate. researchgate.net These tetrahydroquinoline scaffolds are precursors to various bioactive compounds, including farnesyltransferase inhibitors which have shown potential as antimalarial agents. researchgate.net

More broadly, trisubstituted alkenes derived from these esters are considered versatile pharmaceutical intermediates. frontiersin.org The related compound, (E/Z)-3-methyl-5-phenylpent-2-enoic acid, is utilized as a starting material in the development of new drugs due to its potential biological activity and the diverse chemical transformations it can undergo. lookchem.com The ability to stereoselectively modify these molecules, for instance through asymmetric hydrogenation, allows for the creation of chiral acids and their derivatives, which are common components of pharmaceutical agents. rsc.orgrsc.org

Table 2: Pharmaceutical Intermediates Derived from 3-Phenylpent-2-enoate Analogues

Precursor Derived Intermediate/Scaffold Potential Pharmaceutical Application Reference
(E)-Ethyl 3-phenylpent-2-enoate (3R)-3-Ethylindan-1-one Precursor to chiral tetrahydroquinolines. researchgate.net
(E)-Ethyl 3-phenylpent-2-enoate (4R)-4-Ethyl-1,2,3,4-tetrahydroquinoline Scaffold for farnesyltransferase inhibitors (e.g., antimalarials). researchgate.net

Contribution to the Development of Novel Synthetic Methodologies and Reagents

The well-defined and predictable reactivity of α,β-unsaturated esters makes them excellent substrates for developing and testing new synthetic methodologies and reagents. rsc.orgresearchgate.net this compound and its analogues are frequently employed to demonstrate the scope, efficiency, and stereoselectivity of novel catalytic systems.

One prominent area is in the field of asymmetric catalysis. For example, (E)-methyl-5-phenylpent-2-enoate has been used as a substrate to test the efficacy of copper-catalyzed enantioselective 1,4-addition of organometallic reagents. rug.nl These reactions, which create a new carbon-carbon bond at the β-position, are fundamental transformations in organic synthesis, and using substrates like this helps in optimizing catalyst and ligand systems to achieve high yields and enantiomeric excess. rug.nl

Similarly, the corresponding carboxylic acid, (E)-4-methyl-3-phenylpent-2-enoic acid, has been used as a substrate in the development of highly enantioselective Nickel-catalyzed asymmetric hydrogenation methods. rsc.org The development of stereoretentive cross-coupling reactions, such as the Suzuki–Miyaura and Kumada–Tamao–Corriu reactions, has also utilized derivatives like methyl (Z)-3-methyl-2-phenylpent-2-enoate to demonstrate the preparation of stereochemically defined tetrasubstituted alkenes. thieme-connect.com The use of these esters as standard substrates allows for the direct comparison of new methods against existing ones, thereby advancing the field of synthetic organic chemistry. oup.comtandfonline.com

Table 3: Methodologies Developed Using 3-Phenylpent-2-enoate Analogues as Substrates

Substrate Methodology Transformation Significance Reference
(E)-Methyl-5-phenylpent-2-enoate Copper-Catalyzed 1,4-Addition Asymmetric addition of organometallic reagents. Development of highly enantioenriched β-substituted esters. rug.nl
(E)-4-Methyl-3-phenylpent-2-enoic acid Nickel-Catalyzed Asymmetric Hydrogenation Stereoselective reduction of the C=C double bond. Efficient synthesis of chiral carboxylic acids. rsc.org
Methyl (Z)-3-methyl-2-phenylpent-2-enoate Stereoretentive Kumada–Tamao–Corriu Cross-Coupling Synthesis of (E)- and (Z)-trisubstituted α,β-unsaturated esters. Preparation of geometrically pure alkenes. thieme-connect.com

Future Research Directions and Unexplored Avenues for Methyl 3 Phenylpent 2 Enoate

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

The imperative for environmentally benign chemical processes is a major driver of contemporary research. Future efforts in the synthesis of Methyl 3-phenylpent-2-enoate and related α,β-unsaturated esters will undoubtedly focus on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources.

Several promising avenues are emerging. Chemo-enzymatic approaches, which combine the selectivity of enzymes with the efficiency of chemical reactions, offer a powerful strategy. For instance, a one-pot synthesis of α,β-unsaturated esters has been demonstrated by coupling an enzymatic reduction of a carboxylic acid with a subsequent Wittig reaction. beilstein-journals.org This method showcases the potential for greener reaction cascades.

Solvent-free reaction conditions represent another significant step towards sustainability. The Horner-Wadsworth-Emmons (HWE) reaction, a staple for the synthesis of α,β-unsaturated esters, has been successfully performed using high-speed ball milling, completely eliminating the need for solvents and simplifying purification. rsc.org Similarly, ultrasound-assisted, catalyst-free methods are being explored for the synthesis of related unsaturated esters, aligning with the principles of green chemistry by reducing the reliance on hazardous solvents and catalysts. umb.edubenthamdirect.com

The use of water as a reaction medium is also gaining traction. The Wittig reaction has been successfully carried out in water, a cost-effective and environmentally safe solvent, to produce α,β-unsaturated esters. organic-chemistry.org Furthermore, the development of recyclable catalysts, such as apatite-based systems, that function efficiently in aqueous media, presents a significant advance in green synthesis. worldsresearchassociation.com These catalysts are stable, reusable, and operate under mild conditions, making them ideal for sustainable chemical production. worldsresearchassociation.com

Future research will likely build upon these foundations, exploring novel biocatalysts, expanding the scope of solvent-free reactions, and designing new catalytic systems that operate efficiently in green solvents like water. The ultimate goal is to develop synthetic routes to this compound that are not only efficient and high-yielding but also have a minimal environmental footprint.

Exploration of New Catalytic Systems for Enhanced Enantioselective and Diastereoselective Transformations

The stereochemical control in the synthesis and transformation of this compound is paramount for its application in the synthesis of complex, biologically active molecules. Future research will focus on the discovery and development of novel catalytic systems that can achieve high levels of enantioselectivity and diastereoselectivity.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. For instance, the combination of a chiral aminocatalyst and a chiral isothiourea catalyst or a Brønsted acid has been shown to promote highly enantio- and diastereoselective Diels-Alder reactions between 2,4-dienals and α,β-unsaturated esters. researchgate.net This dual activation strategy allows for the construction of densely functionalized cyclohexenes with multiple stereocenters. researchgate.net

Transition metal catalysis also continues to offer new possibilities. Molybdenum-based catalysts have been developed for the stereocontrolled cross-metathesis synthesis of Z-trisubstituted α,β-unsaturated esters, a previously challenging transformation. nih.govnih.gov These reactions can be highly selective, providing access to specific geometric isomers. nih.govnih.gov The stereoselectivity of cyclopropanation reactions involving α,β-unsaturated esters has been shown to be tunable by the choice of base and the presence of lithium salts, allowing for the selective formation of either cis or trans isomers. acs.org

Furthermore, enzymatic methods are being explored for stereoselective reductions. Ene-reductases, for example, can asymmetrically reduce the carbon-carbon double bond of α,β-unsaturated carbonyl compounds, although their efficiency with esters can be a limitation. rsc.org Overcoming this challenge through enzyme engineering or the discovery of new enzymes is a key area for future research.

The development of these and other novel catalytic systems will be crucial for unlocking the full synthetic potential of this compound, enabling the precise synthesis of complex chiral molecules for various applications.

Advanced Mechanistic Studies Utilizing State-of-the-Art In-Situ and Operando Techniques

A deep understanding of reaction mechanisms is fundamental to the rational design of improved catalysts and processes. The application of advanced analytical techniques that allow for the real-time monitoring of reactions is set to revolutionize our understanding of the transformations involving this compound.

In-situ and operando spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for interrogating catalytic cycles as they occur. rsc.orgnih.gov For example, operando FlowNMR spectroscopy has been used to investigate the speciation and deactivation of ruthenium catalysts in the synthesis of α,β-unsaturated esters, providing insights into catalyst resting states and reaction intermediates. rsc.orghintermair-research.com This level of detail allows for the rational optimization of reaction conditions to improve catalyst productivity and stability. rsc.org

Similarly, operando IR experiments have been employed to study the coordination of β,γ-unsaturated α-ketoesters to metal centers in catalytic asymmetric reactions, shedding light on the origin of stereoselectivity. nih.gov High-resolution mass spectrometry and computational modeling, such as Density Functional Theory (DFT) calculations, are also invaluable for elucidating reaction pathways and understanding the interactions between catalysts, substrates, and intermediates. researchgate.netrsc.org

By combining these state-of-the-art techniques, researchers can gain unprecedented insights into the factors that govern the reactivity, selectivity, and efficiency of reactions involving this compound. This knowledge will be instrumental in the development of next-generation catalysts and synthetic methodologies.

Design and Synthesis of Novel Derivatives with Precisely Tunable Reactivity Profiles

The core structure of this compound offers a versatile platform for the design and synthesis of novel derivatives with tailored properties. By strategically introducing different functional groups at various positions on the molecule, it is possible to fine-tune its electronic and steric characteristics, thereby controlling its reactivity in subsequent transformations.

The ability to modulate the electrophilicity of the α,β-unsaturated system is a key aspect of this endeavor. nih.gov The introduction of electron-withdrawing or electron-donating groups at the α or β positions can significantly influence the rate of reactions such as Michael additions. nih.gov For example, the reactivity of α,β-unsaturated esters can be tuned for specific applications in covalent inhibitor design. nih.gov

The synthesis of derivatives with altered steric hindrance around the reactive sites can also be used to control the stereochemical outcome of reactions. Furthermore, the incorporation of specific functional groups can enable new types of transformations or facilitate the synthesis of complex target molecules. For instance, the synthesis of derivatives containing additional reactive handles could allow for their use in multicomponent reactions or for post-synthetic modification.

The development of efficient synthetic methods to access a diverse library of this compound derivatives will be a key focus of future research. This will involve exploring new synthetic methodologies and adapting existing ones to accommodate a wider range of functional groups. The availability of such a diverse set of building blocks will undoubtedly spur innovation in various fields, from medicinal chemistry to materials science.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production presents a significant challenge. Flow chemistry and automated synthesis platforms offer powerful solutions for the scalable, safe, and efficient production of this compound and its derivatives.

Flow reactors provide numerous advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. These features can lead to higher yields, improved selectivity, and reduced reaction times. The integration of in-line analytical techniques allows for real-time monitoring and optimization of the reaction, further enhancing efficiency.

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and catalysts, accelerating the discovery of optimal synthetic routes. recercat.cat These platforms can also be used for the automated synthesis of libraries of derivatives for high-throughput screening in drug discovery and materials science applications.

The successful implementation of flow chemistry and automated synthesis for the production of this compound will require a multidisciplinary approach, combining expertise in organic chemistry, chemical engineering, and automation. The development of robust and reliable flow processes will be a key area of future research, paving the way for the efficient and cost-effective production of this important chemical compound on an industrial scale.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.